2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVDMQUXYRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281809 | |
| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-25-0 | |
| Record name | NSC23115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)cyclohexanone
The precursor 4-(hydroxymethyl)cyclohexanone is synthesized via hydroboration-oxidation of 4-vinylcyclohexanone. Borane-dimethyl sulfide complex selectively adds to the vinyl group, followed by oxidative workup with hydrogen peroxide to yield the hydroxymethyl derivative. This intermediate is critical for subsequent cyclization.
Cyclocondensation with Cyanoguanidine
Heating 4-(hydroxymethyl)cyclohexanone with cyanoguanidine in acetic acid at 80–90°C for 12–18 hours generates the tetrahydroquinazoline core. The reaction proceeds through imine formation and subsequent cyclization, with the hydroxymethyl group remaining intact at position 6.
Oxidation of Hydroxymethyl to Carboxylic Acid
The hydroxymethyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO) in acidic aqueous conditions (HSO, 60°C, 6 hours). This step achieves 70–85% conversion but requires careful pH control to prevent over-oxidation of the dihydroquinazoline ring.
Table 1: Key Parameters for Cyclohexanone-Cyanoguanidine Route
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclohexanone precursor | 4-(Hydroxymethyl)cyclohexanone | 92 |
| Condensation solvent | Glacial acetic acid | 88 |
| Oxidation agent | KMnO (0.1 M in HSO) | 78 |
Multi-Step Halogenation-Oxidation Strategy
Adapted from quinoxaline carboxylation methods, this three-step protocol addresses the instability of direct methyl group oxidation in tetrahydroquinazolines.
Halogenation of 6-Methyltetrahydroquinazoline
6-Methyltetrahydroquinazoline undergoes radical bromination using N-bromosuccinimide (NBS, 1.5 eq) and benzoyl peroxide (0.1 eq) in chlorobenzene at 85°C. GC-MS analysis confirms 80% selectivity for 6-bromomethyl intermediate after 12 hours.
Hydroxide Nucleophilic Displacement
The bromomethyl derivative reacts with aqueous sodium hydroxide (2.0 M, 50°C, 3 hours) to yield 6-hydroxymethyltetrahydroquinazoline. Polar aprotic solvents like DMF improve displacement efficiency (92% yield).
Catalytic Oxidation to Carboxylic Acid
Palladium on carbon (5% Pd/C, 0.2 eq) catalyzes the oxidation of hydroxymethyl to carboxyl using molecular oxygen (1 atm) in water-chlorobenzene biphasic system at 85°C. The reaction completes in 6 hours with 80% isolated yield.
Table 2: Halogenation-Oxidation Pathway Optimization
| Step | Reagent/Condition | Conversion (%) |
|---|---|---|
| Bromination | NBS, BPO, chlorobenzene, 85°C | 80 |
| Hydroxide displacement | NaOH (2M), DMF, 50°C | 92 |
| Pd/C oxidation | O (1 atm), HO, 85°C | 80 |
Transition-Metal Catalyzed C–H Functionalization
Recent advances in C–H activation offer alternative routes. Manganese dioxide (α-MnO) catalyzes the oxidative cyclization of 2-aminobenzylamines with alcohols to form quinazoline derivatives. For tetrahydroquinazolines, this method requires partial hydrogenation post-cyclization.
α-MnO2_22-Mediated Cyclization
Reacting 2-amino-4-(hydroxymethyl)cyclohexylamine with methanol in the presence of α-MnO (20 mol%) and TBHP (3 eq) in chlorobenzene at 80°C for 8 hours forms the dihydroquinazoline intermediate. Catalyst recycling studies show <5% activity loss over five cycles.
Selective Hydrogenation
Palladium hydroxide (Pearlman's catalyst, 10% Pd) hydrogenates the aromatic ring at 40 psi H in ethanol, achieving full saturation without reducing the carboxylic acid group. Reaction monitoring via H NMR confirms complete conversion in 4 hours.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid Synthesis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclohexanone route | 3 | 65 | Commercially available precursors | Low oxidation step efficiency |
| Halogenation-oxidation | 3 | 58 | High functional group tolerance | Bromide byproduct formation |
| MnO catalysis | 2 | 72 | Atom-economic, recyclable catalyst | Requires high-pressure hydrogenation |
Mechanistic Insights and Side Reactions
Competing Ring Oxidation
During KMnO-mediated oxidation, over-oxidation of the tetrahydro ring to fully aromatic quinazoline occurs at pH >3. Buffering with citric acid (pH 2.5–3.0) suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival. This inhibition leads to the disruption of bacterial metabolic pathways, resulting in antibacterial effects .
Comparison with Similar Compounds
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic Acid (CAS 5429-55-0)
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- Key Differences: Replaces one amino group (position 4) with a 4-oxo moiety. Reduced basicity due to the absence of a second amino group, altering hydrogen-bonding interactions. Applications: Primarily used as a pharmaceutical intermediate, with safety precautions emphasizing heat avoidance and child safety .
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid (CAS 5458-56-0)
- Key Differences: Substitutes amino groups with chlorine atoms at positions 2 and 4. Increased lipophilicity due to chloro substituents, enhancing membrane permeability but reducing solubility. Reactivity: Chlorine atoms enable nucleophilic substitution reactions, making it a versatile precursor for further derivatization .
6-Iodoquinazoline-2,4-diamine (CAS 132131-20-5)
- Molecular Formula : C₈H₇IN₄
- Molecular Weight : 286.07 g/mol
- Key Differences: Features an iodine atom at position 6 instead of a carboxylic acid. Potential for halogen bonding and radiolabeling applications (e.g., imaging probes). Absence of carboxylic acid reduces polarity, impacting solubility .
(1R,2S)-1-(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)propane-1,2-diol (CAS 206885-38-3)
- Key Differences: Replaces the quinazoline core with a tetrahydropteridin ring. Applications: Likely explored in antifolate or antiviral therapies due to structural similarity to pterin derivatives .
Comparative Analysis Table
Biological Activity
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (abbreviated as 2,4-DATQC) is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of various pharmacologically active molecules. This article examines the biological activity of 2,4-DATQC, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H12N4O2
- Molecular Weight : 208.217 g/mol
- CAS Number : 6974-25-0
Biological Activity Overview
The biological activities of 2,4-DATQC can be categorized into several key areas:
1. Anticancer Activity
Research indicates that 2,4-DATQC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| A549 (Lung cancer) | 8.23 | Gefitinib: 8.27 |
| MCF-7 (Breast cancer) | 5.59 | Dactolisib: 16.4 |
| HCT-116 (Colon cancer) | 5.60 | - |
These findings suggest that 2,4-DATQC could be a promising candidate for developing new anticancer therapies .
2. Enzyme Inhibition
The compound has been studied for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting key enzymes involved in cancer progression and metabolic pathways. Specific studies have indicated that it can inhibit PI3Kα with an IC50 of 13.6 nM, demonstrating its potency compared to other isoforms .
3. Antimicrobial Activity
Preliminary studies suggest that 2,4-DATQC also possesses antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results. The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
The mechanisms through which 2,4-DATQC exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
- Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Inhibition of Angiogenesis : By inhibiting vascular endothelial growth factor (VEGF), it may prevent tumor growth by limiting blood supply.
Case Studies and Research Findings
Several case studies highlight the efficacy of 2,4-DATQC in different contexts:
- Ehrlich Tumor Models : In animal models using Ehrlich solid tumor and ascites carcinoma models, administration of 2,4-DATQC resulted in a notable reduction in tumor growth and triglyceride levels compared to control treatments .
- Combination Therapies : Research is ongoing into the synergistic effects of combining 2,4-DATQC with other anticancer agents. Preliminary results indicate enhanced efficacy when used alongside established chemotherapeutics.
Q & A
Basic: What are the recommended safety protocols for handling 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid in laboratory settings?
Answer:
- PPE Requirements : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For aerosol-prone procedures, employ respiratory protection such as NIOSH-approved P95 respirators .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation aligns with OSHA guidelines .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in reported decomposition products of tetrahydroquinazoline derivatives under thermal stress?
Answer:
- Analytical Validation : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., nitrogen oxides, CO₂) .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and identify thermolabile functional groups (e.g., amine or carboxylic acid moieties) .
- Comparative Studies : Replicate conditions from conflicting literature (e.g., heating rates, atmospheric O₂ levels) and characterize residues via HPLC-MS or NMR .
Basic: What synthetic routes are commonly employed to prepare tetrahydroquinazoline-6-carboxylic acid scaffolds?
Answer:
- Cyclization Strategies :
- Method A : Condense 1,3-diaminocyclohexane with ethyl 2-cyanoacetate under acidic conditions (HCl/EtOH, reflux), followed by hydrolysis to yield the carboxylic acid .
- Method B : Utilize Ugi four-component reactions with cyclohexenone, amines, isocyanides, and carboxylic acids to assemble the core structure .
- Purification : Isolate intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity by HPLC (>95%) .
Advanced: How can the stereochemical integrity of the tetrahydroquinazoline ring be maintained during functionalization?
Answer:
- Protection Strategies :
- Stereochemical Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to track enantiopurity .
Basic: What analytical techniques are critical for characterizing 2,4-diamino-tetrahydroquinazoline derivatives?
Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm structure and purity | δ 6.8–7.2 ppm (aromatic H), δ 170–175 ppm (carboxylic acid C=O) |
| HPLC-MS | Assess purity and detect impurities | Column: C18, gradient: 5–95% MeCN/H₂O (0.1% TFA), retention time: ~8.5 min |
| FT-IR | Identify functional groups | Peaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O) |
Advanced: How can computational methods optimize reaction conditions for tetrahydroquinazoline functionalization?
Answer:
- Reaction Modeling : Use Gaussian or ORCA software to simulate transition states and identify energetically favorable pathways (e.g., amide coupling vs. SNAr) .
- Solvent Screening : Predict solvent effects (e.g., DMSO vs. THF) on reaction rates using COSMO-RS or DFT calculations .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts, temperatures, and yields for novel derivatives .
Basic: What are the documented biological activities of structurally related quinazoline-carboxylic acid derivatives?
Answer:
- Antimicrobial Activity : Quinazoline-4-carboxylic acids inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values of 0.5–2 µM against E. coli .
- Anticancer Potential : Derivatives show apoptosis induction in HeLa cells (EC₅₀: 10–50 µM) via caspase-3 activation .
- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Ki values < 100 nM reported for halogenated analogs .
Advanced: How can researchers address low yields in the hydrolysis of tetrahydroquinazoline esters to carboxylic acids?
Answer:
- Condition Optimization :
- Acid-Catalyzed Hydrolysis : Use 6M HCl at 80°C for 12 hours (yield: 70–80%) .
- Enzymatic Hydrolysis : Employ lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0, 37°C) for stereospecific cleavage (yield: >90%) .
- Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress oxidative degradation during prolonged heating .
Basic: What regulatory considerations apply to the international shipment of tetrahydroquinazoline derivatives?
Answer:
- Classification : Classify as "UN3248: Medicinal, toxic solid, n.o.s." under IATA regulations for air transport .
- Documentation : Include Safety Data Sheets (SDS) compliant with GHS Rev. 12 and EPA TSCA listings .
- Customs Declarations : Specify "For research use only; not for human consumption" to avoid regulatory delays .
Advanced: What strategies enable selective C-6 functionalization of the tetrahydroquinazoline ring without disrupting the amine groups?
Answer:
- Directing Groups : Install a transient directing group (e.g., pyridine-2-carboxamide) to guide Pd-catalyzed C-H arylation at C-6 .
- Protection-Deprotection : Temporarily protect C-2 and C-4 amines with trifluoroacetyl groups, perform Friedel-Crafts acylation at C-6, then deprotect with NH₃/MeOH .
- Electrochemical Methods : Use Pt electrodes in acetonitrile to achieve regioselective C-6 bromination (yield: 65%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
